![molecular formula C9H10ClNOS B13310550 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a cyclobutane ring attached to a carbaldehyde group, with a thiazole ring substituted with a chlorine atom at the 2-position. This unique structure imparts significant chemical reactivity and potential for various applications in scientific research and industry.
準備方法
The synthesis of 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The resulting thiazole intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position. The final step involves the alkylation of the thiazole ring with cyclobutane-1-carbaldehyde under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, substituted thiazoles, and imines/hydrazones.
科学的研究の応用
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique reactivity and stability are advantageous.
作用機序
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors The thiazole ring can engage in π-π stacking interactions or hydrogen bonding with active sites, while the aldehyde group can form covalent bonds with nucleophilic residues These interactions can modulate the activity of the target protein, leading to various biological effects
類似化合物との比較
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties, it lacks the cyclobutane and aldehyde functionalities.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2-Chlorothiazole: Similar in having a chlorine atom, but without the cyclobutane and aldehyde groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its combination of a thiazole ring with a cyclobutane and aldehyde group, which imparts specific reactivity and potential for diverse applications.
特性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC名 |
1-[(2-chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2 |
InChIキー |
WBHQYHSMWDAGHS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=CSC(=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



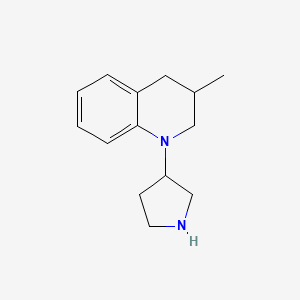
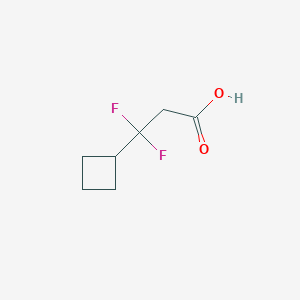


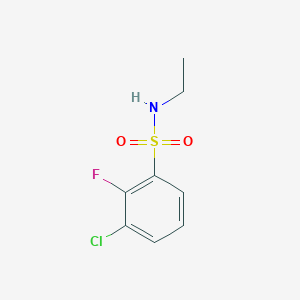
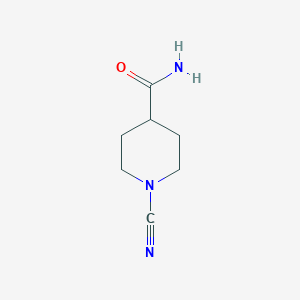
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)


![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
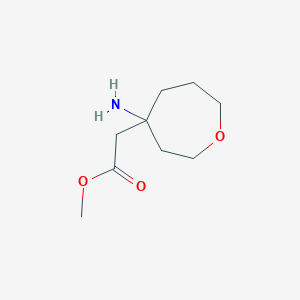
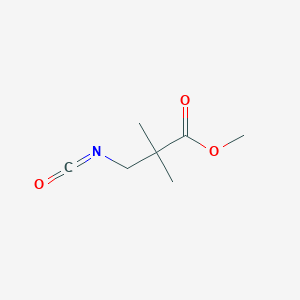
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
